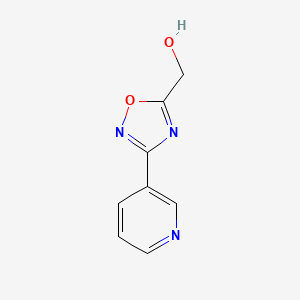

(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol

Vue d'ensemble

Description

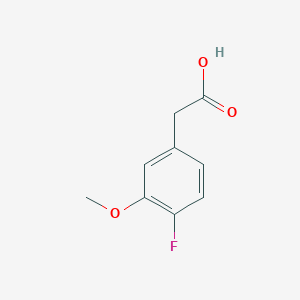

“(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol” is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including “(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol”, involves several steps . The process starts with the reaction of N-hydroxy-nicotinamidine with succinic anhydride at 428 K for 4 hours . The reaction mixture is then cooled to room temperature and washed with water. A solution of methanol is added, and the mixture is shocked at ultrasonic and washed with a solution of sodium hydroxide . The pH value of the solution is adjusted to three, and the suspension is filtered. The filter residue is washed with water, recrystallized from ethanol, dissolved with methanol, filtered, and allowed to diffuse slowly into the solution of the filtrate. Colourless crystals are obtained in about 4 weeks .

Molecular Structure Analysis

The molecular structure of “(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol” is characterized by the presence of a 1,2,4-oxadiazole ring and a pyridine ring . The crystal structure of a similar compound, 1,2-bis(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethane, has been reported . The dihedral angle of C1–C1–C2–N1 is found to be 28.7(3)°. Each 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl moiety is almost planar .

Applications De Recherche Scientifique

Antimicrobial Resistance

Researchers are exploring novel 1,3,4-Oxadiazole derivatives of pyridines, including compounds related to (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol, to overcome antimicrobial resistance. These compounds are assessed for their composition and structures using various spectroscopy methods and mass spectrometry .

Drug Development

The ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of synthesized compounds related to this chemical are analyzed to identify promising drug candidates. This is crucial for drug development to avoid failures in later stages .

Agricultural Applications

1,2,4-Oxadiazole derivatives are being studied for their potential as chemical pesticides due to their broad spectrum of agricultural biological activities. This research is vital for addressing plant diseases that threaten food security .

Antitumor Potential

A series of compounds based on the structure of 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole with antitumor potential have been designed and synthesized. Their cytotoxicity and PPAR agonist activity are evaluated in tumor cell lines .

Synthesis of Novel Compounds

Efficient methods have been developed for synthesizing structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif. These methods allow obtaining compounds with potential applications in various fields .

Inhibition of Toxin Trafficking

Compounds derived from pyrimidinylhydrazones to triazolopyrimidines, which may include structures similar to (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol, have been found to inhibit Shiga toxin trafficking. This application has implications for treating bacterial infections .

Orientations Futures

The future directions for research on “(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine and agriculture could be explored .

Mécanisme D'action

Target of Action

The primary target of (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol is the α4β2 subunit-containing nicotinic acetylcholine receptors (nAChRs) . These receptors are crucial for the transmission of signals in the nervous system.

Mode of Action

(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol acts as a positive allosteric modulator of α4β2 nAChRs . It enhances the receptor’s response to its neurotransmitter, acetylcholine (ACh), thereby potentiating ACh-induced currents .

Biochemical Pathways

The compound’s interaction with α4β2 nAChRs affects the cholinergic signaling pathway . By potentiating the action of ACh, it can influence various physiological processes, including cognitive function and pain perception .

Pharmacokinetics

It is soluble in DMF and DMSO, and partially soluble in ethanol . These properties can influence the compound’s bioavailability and distribution in the body.

Result of Action

In vivo studies have shown that (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol can potentiate the analgesic efficacy of ABT-594 in rat models of various pain conditions . It also reduces nicotine self-administration in rats, suggesting a potential role in nicotine addiction treatment .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by storage conditions . It is recommended to store the compound at -20°C to maintain its stability .

Propriétés

IUPAC Name |

(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-5-7-10-8(11-13-7)6-2-1-3-9-4-6/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGJQRAXYKPEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649253 | |

| Record name | [3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol | |

CAS RN |

1119451-10-3 | |

| Record name | 3-(3-Pyridinyl)-1,2,4-oxadiazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-Dibromo-2,3-dihydro[1,4]dioxino[2,3-b]oxanthrene](/img/structure/B1328158.png)

![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)

![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)

![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)

![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)

![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)